6-Hydroxybenzofuran-2-carboxylic acid
Overview
Description
6-Hydroxybenzofuran-2-carboxylic acid is a compound with the molecular formula C9H6O4 . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .
Synthesis Analysis
An optimized process for the preparation of 6-hydroxybenzofuran has been described in the literature . This process consists of three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate to afford the desired product . The entire process is safe, cost-effective, environmentally benign, and scalable .Molecular Structure Analysis
The molecular structure of 6-Hydroxybenzofuran-2-carboxylic acid is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .Physical And Chemical Properties Analysis
6-Hydroxybenzofuran-2-carboxylic acid is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including 6-Hydroxybenzofuran-2-carboxylic acid, have shown significant cell growth inhibitory effects in various types of cancer cells. For instance, certain compounds have been found to inhibit leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .
Pharmaceutical Applications
Some benzofuran compounds are recognized for their extensive pharmaceutical applications. Notable examples include amiodarone and psoralen, which are used in medications for heart rhythm disorders and skin conditions, respectively .
Organic Synthesis
6-Hydroxybenzofuran-2-carboxylic acid is a scaffold in many natural and pharmaceutical products. It is frequently used in the synthesis of moracins, furochromones, and psoralen analogs .
Colorimetric and Fluorogenic Responses
Carboxylic acids, including benzofuran derivatives, are utilized for their sharp colorimetric and fluorogenic responses in physiological conditions and as food additives .
Synthesis Process
An optimized process for the preparation of 6-Hydroxybenzofuran involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by demethylation to afford the desired product. This process is noted for being safe, cost-effective, environmentally benign, and scalable .
Mechanism of Action
Target of Action
6-Hydroxybenzofuran-2-carboxylic acid is a derivative of benzofuran, a structure widely distributed in nature and known for its diverse biological activities Benzofuran derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It is known that benzofuran derivatives can interact with biological targets in various ways, leading to a range of effects
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives are known to exhibit a variety of biological activities, suggesting that 6-hydroxybenzofuran-2-carboxylic acid may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Safety and Hazards
Precautions must be taken when handling 6-Hydroxybenzofuran-2-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .
Future Directions
Benzofuran is one of the most widely distributed structures and compounds containing this structure have demonstrated a variety of biological activities . Among them, 6-hydroxybenzofuran (6-HBF) is the most frequently occurring scaffold in many natural and pharmaceutical products, such as moracins A–Z, furochromones, psoralen, and related analogs . Therefore, the future directions of 6-Hydroxybenzofuran-2-carboxylic acid could be in the development of new pharmaceutical products.
properties
IUPAC Name |
6-hydroxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBMJRTSYWMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573736 | |
Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxybenzofuran-2-carboxylic acid | |
CAS RN |
334022-87-6 | |
Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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